Cas no 891035-96-4 (2-Amino-5-propyl1,2,4triazolo1,5-apyrimidin-7(4H)-one)
2-Amino-5-propyl1,2,4triazolo1,5-apyrimidin-7(4H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- 2-amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one(SALTDATA: FREE)
- 2-amino-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- CHEMBRDG-BB 9071497
- 891035-96-4
- 2-AMINO-5-PROPYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7(4H)-ONE
- DTXSID10394866
- MFCD08691958
- 2-AMINO-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7(4H)-ONE
- AT12191
- EN300-65169
- 2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, AldrichCPR
- CS-0256773
- Z1262327431
- 2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- CCG-143639
- 2-amino-5-propyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- AKOS001877446
- F0001-2204
- SCHEMBL26662250
- 2-Amino-5-propyl1,2,4triazolo1,5-apyrimidin-7(4H)-one
-
- MDL: MFCD20503052
- Inchi: 1S/C8H11N5O/c1-2-3-5-4-6(14)13-8(10-5)11-7(9)12-13/h4H,2-3H2,1H3,(H3,9,10,11,12)
- InChI Key: GBPHKZAUMLUTOP-UHFFFAOYSA-N
- SMILES: O=C1C=C(CCC)N=C2N=C(N)NN21
Computed Properties
- Exact Mass: 193.09600
- Monoisotopic Mass: 193.096
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- Density: 1.57
- Boiling Point: 320.4°C at 760 mmHg
- Flash Point: 147.6°C
- Refractive Index: 1.752
- PSA: 89.07000
- LogP: 0.53350
2-Amino-5-propyl1,2,4triazolo1,5-apyrimidin-7(4H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-5-propyl1,2,4triazolo1,5-apyrimidin-7(4H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A638565-25mg |
2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one |
891035-96-4 | 25mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A638565-50mg |
2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one |
891035-96-4 | 50mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A638565-250mg |
2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one |
891035-96-4 | 250mg |
$ 333.00 | 2023-04-19 | ||
| TRC | A638565-100mg |
2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one |
891035-96-4 | 100mg |
$ 138.00 | 2023-04-19 | ||
| TRC | A638565-500mg |
2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one |
891035-96-4 | 500mg |
$ 632.00 | 2023-04-19 | ||
| TRC | A638565-1g |
2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one |
891035-96-4 | 1g |
$ 1091.00 | 2023-04-19 | ||
| Enamine | EN300-65169-0.05g |
2-amino-5-propyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
891035-96-4 | 95.0% | 0.05g |
$41.0 | 2025-02-20 | |
| Enamine | EN300-65169-0.1g |
2-amino-5-propyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
891035-96-4 | 95.0% | 0.1g |
$61.0 | 2025-02-20 | |
| Enamine | EN300-65169-0.25g |
2-amino-5-propyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
891035-96-4 | 95.0% | 0.25g |
$86.0 | 2025-02-20 | |
| Enamine | EN300-65169-0.5g |
2-amino-5-propyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
891035-96-4 | 95.0% | 0.5g |
$135.0 | 2025-02-20 |
2-Amino-5-propyl1,2,4triazolo1,5-apyrimidin-7(4H)-one Suppliers
2-Amino-5-propyl1,2,4triazolo1,5-apyrimidin-7(4H)-one Related Literature
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Additional information on 2-Amino-5-propyl1,2,4triazolo1,5-apyrimidin-7(4H)-one
Comprehensive Overview of 2-Amino-5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (CAS No. 891035-96-4)
2-Amino-5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (CAS No. 891035-96-4) is a heterocyclic compound with a unique molecular structure that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the triazolopyrimidine family, which is known for its diverse biological activities. Researchers are particularly interested in its potential applications due to its structural similarity to purine bases, making it a promising candidate for drug discovery and development.
The compound's CAS number 891035-96-4 serves as a unique identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its molecular formula and structural features have been extensively studied, with a focus on its hydrogen-bonding capabilities and solubility profiles. These properties are critical for its potential use in medicinal chemistry, where it could act as a kinase inhibitor or enzyme modulator. Recent studies have explored its role in targeting specific biological pathways, aligning with the growing demand for precision medicine solutions.
In the context of sustainable chemistry, 2-Amino-5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one has been investigated for its eco-friendly synthesis routes. With increasing emphasis on green chemistry, researchers are optimizing its production to minimize waste and energy consumption. This aligns with global trends toward environmentally friendly chemical processes, a topic frequently searched in academic and industrial circles.
The compound's thermal stability and crystallinity have also been subjects of interest, particularly in material science applications. Its potential use in organic electronics or as a ligand in catalysis highlights its versatility beyond life sciences. Such interdisciplinary applications resonate with current searches for multifunctional compounds in high-impact research fields.
From a commercial perspective, CAS No. 891035-96-4 is often queried in connection with supply chain availability and patent landscapes. Companies exploring novel chemical entities for drug development frequently assess its synthetic accessibility and intellectual property status. These factors are crucial for R&D investment decisions, reflecting broader industry concerns about innovation pipelines and market exclusivity.
Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize 2-Amino-5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, ensuring high purity for research purposes. The compound's spectral data is widely documented, addressing common queries from quality control professionals and synthetic chemists.
Emerging discussions in computational chemistry have leveraged molecular docking studies to predict the compound's interactions with biological targets. This computational approach aligns with the rising popularity of AI-driven drug discovery, a hot topic in both scientific literature and industry reports. Such methodologies accelerate the identification of potential applications for 891035-96-4 while reducing laboratory costs.
In summary, 2-Amino-5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one represents a compelling case study in modern chemical research. Its multifaceted relevance—spanning pharmaceuticals, materials science, and sustainable synthesis—makes it a recurring subject in scientific databases and technology forecasts. As research continues to uncover its properties, this compound is poised to remain a focus of innovation in applied chemistry.
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